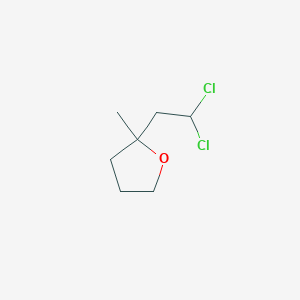![molecular formula C13H25NO2 B14337132 5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine CAS No. 105854-27-1](/img/structure/B14337132.png)
5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine is an organic compound with the molecular formula C13H25NO2 It belongs to the class of oxazolidines, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine typically involves the reaction of cyclopentanol with an appropriate alkylating agent to form the cyclopentyloxy group. This intermediate is then reacted with an isocyanate derivative to form the oxazolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxazolidinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazolidine ring into amines.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions include oxazolidinones, amines, and various substituted oxazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-[(Cyclopentyloxy)methyl]-2-methoxyaniline
- 4-Aminocoumarin derivatives
Comparison
Compared to similar compounds, 5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine is unique due to its specific structural features, such as the presence of both cyclopentyloxy and oxazolidine groups
Eigenschaften
CAS-Nummer |
105854-27-1 |
|---|---|
Molekularformel |
C13H25NO2 |
Molekulargewicht |
227.34 g/mol |
IUPAC-Name |
5-(cyclopentyloxymethyl)-3-(2-methylpropyl)-1,3-oxazolidine |
InChI |
InChI=1S/C13H25NO2/c1-11(2)7-14-8-13(16-10-14)9-15-12-5-3-4-6-12/h11-13H,3-10H2,1-2H3 |
InChI-Schlüssel |
SGVDEZQWQARJLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1CC(OC1)COC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


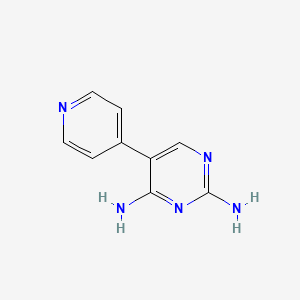
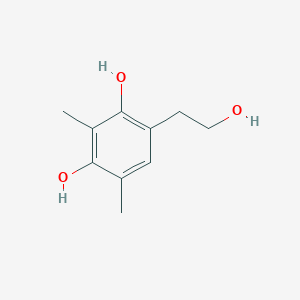
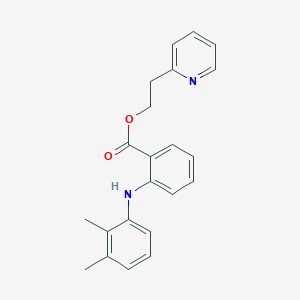
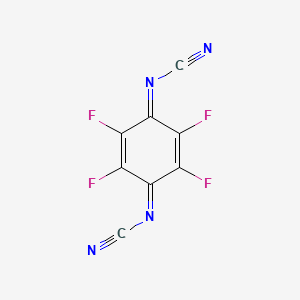


![2-[Bis(phenylselanyl)methyl]cyclohexan-1-one](/img/structure/B14337079.png)
![1,1'-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]bis(phenylethane-1,2-dione)](/img/structure/B14337085.png)
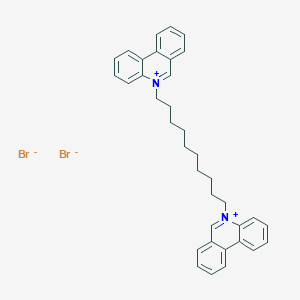
![1,1'-Oxybis{4-[(trimethylsilyl)oxy]anthracene-9,10-dione}](/img/structure/B14337097.png)



